molecular formula C12H12ClNO2 B2517188 ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate CAS No. 16381-40-1

ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate

Cat. No. B2517188
CAS RN: 16381-40-1
M. Wt: 237.68
InChI Key: KHZORAQABAAJOK-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The presence of the ethyl ester group and the chloro and methyl substituents on the indole core structure can significantly alter the chemical and physical properties of the compound, as well as its reactivity and potential applications.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the treatment of indol-2(3H)-ones with ethyl chloroformate and triethylamine can lead to ethynyl and ethoxycarbonyloxy substituted indole derivatives . Chlorination reactions of indole-2-carboxylic acid derivatives with ethyl N,N-dichlorocarbamate can yield trichlorooxindole products . Moreover, the synthesis of related compounds, such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, involves masking and deprotonation steps, followed by selenation, oxidation, and elimination processes . These methods highlight the complexity and versatility of synthetic routes available for indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was determined by single-crystal X-ray diffraction, revealing its orthorhombic system and space group . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Acid-catalyzed isomerization of indole carboxylates can lead to different isomeric forms . The transformation of sulfomethyl groups to formyl functions in indole-2-carboxylates can be achieved through elimination, hydrolysis, and oxidation steps . These reactions demonstrate the reactivity of indole derivatives and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents like chloro, methyl, or ethyl ester groups can affect these properties. For instance, the presence of electron-withdrawing groups like chlorine can increase the acidity of adjacent hydrogen atoms, affecting the compound's reactivity . The solubility in organic solvents or water can also be altered by the presence of these substituents, which is important for their application in various fields.

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 7-Chloro-3-Methyl-1H-Indole-2-Carboxylate and its derivatives are primarily used in various synthetic and chemical transformation processes. For instance, Beccalli et al. (1994) explored the synthesis of 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, demonstrating the versatility of indole derivatives in organic synthesis (Beccalli, Marchesini, & Pilati, 1994). Similarly, Muchowski (1970) investigated the chlorination of some indole derivatives, highlighting the chemical reactivity of these compounds under different conditions (Muchowski, 1970).

Pharmaceutical and Biological Research

In the realm of pharmaceutical and biological research, various derivatives of Ethyl 7-Chloro-3-Methyl-1H-Indole-2-Carboxylate have been synthesized and studied for their potential medical applications. Zhao et al. (2006) designed and synthesized a series of ethyl 5-hydroxyindole-3-carboxylates, assessing their anti-hepatitis B virus (HBV) activities, which indicates the potential use of these compounds in antiviral drug development (Zhao, Zhao, Chai, & Gong, 2006).

Advanced Material Synthesis

Indole derivatives are also used in the synthesis of advanced materials. For instance, the work of Pete et al. (2006) on the synthesis of formyl-indole-2-carboxylates showcases the use of these compounds in the creation of new materials with potential applications in various industries (Pete, Szöllösy, & Szokol, 2006).

Structural and Mechanistic Studies

Research has also focused on understanding the structural properties and reaction mechanisms involving Ethyl 7-Chloro-3-Methyl-1H-Indole-2-Carboxylate derivatives. For example, the study by Acharya and Gowda (1981) on the crystal structure of a related compound provides insights into its molecular configuration, which is crucial for designing more effective synthetic routes and applications (Acharya & Gowda, 1981).

properties

IUPAC Name

ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZORAQABAAJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate

Citations

For This Compound
2
Citations
Y Fan, E Zhang, H Guo, N Mu, D Chen… - Chinese Journal of …, 2020 - sioc-journal.cn
As a typical representative of thiopeptide antibiotics, nosiheptide (NOS) possesses very good antibacterial activity. However, due to poor water solubility and low bioavailability, its …
Number of citations: 4 sioc-journal.cn
范亚飞, 张鄂, 郭恒, 牟柠, 陈单丹, 王文贵, 王守锋… - 有机化学, 2020 - sioc-journal.cn
… Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate (b3):[26] white solid, 2.02 g, 85% yield. mp 156~157 ℃; …
Number of citations: 2 sioc-journal.cn

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